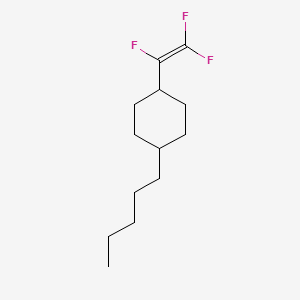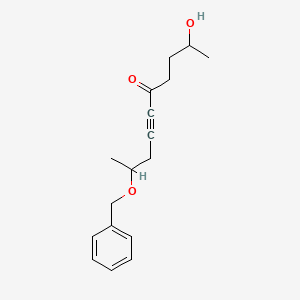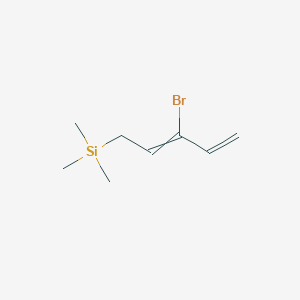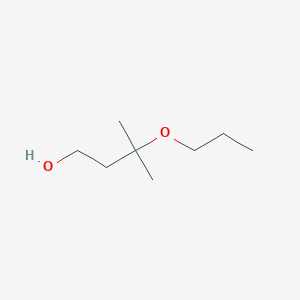
3-Methyl-3-propoxybutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-propoxybutan-1-OL is an organic compound with the molecular formula C8H18O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a larger carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-propoxybutan-1-OL can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is prepared by reacting magnesium with an alkyl halide in an anhydrous solvent under inert gas protection. The Grignard reagent is then reacted with formaldehyde or paraformaldehyde to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves the use of olefin carbonylation processes. This method includes the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to form the alcohol. The process is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-propoxybutan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3-Methyl-3-propoxybutan-1-OL has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Methyl-3-propoxybutan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes. The compound’s effects are mediated through its ability to alter the structure and function of proteins and other macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol: Similar in structure but lacks the propoxy group.
3-Methyl-2-butanol: Differs in the position of the hydroxyl group.
Isopentanol: Another branched-chain alcohol with similar properties .
Uniqueness
3-Methyl-3-propoxybutan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its propoxy group differentiates it from other similar alcohols, providing unique reactivity and applications.
Properties
CAS No. |
189456-84-6 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
3-methyl-3-propoxybutan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-4-7-10-8(2,3)5-6-9/h9H,4-7H2,1-3H3 |
InChI Key |
YGLVSKWXLVGBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
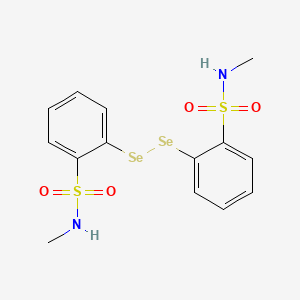
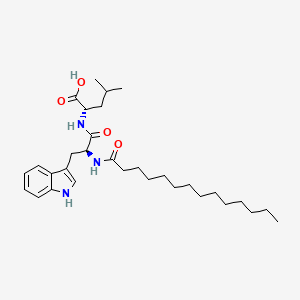
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)
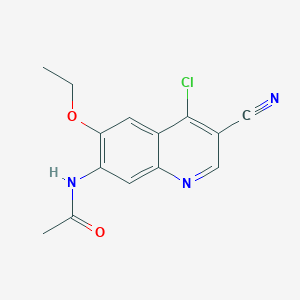


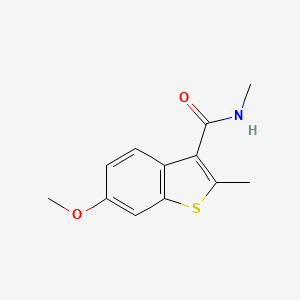
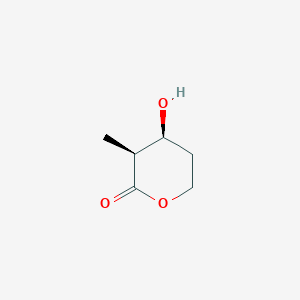
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
